Bienvenue dans la boutique en ligne BenchChem!

4-[(4-Methylphenyl)methyl]-1,4-thiazinane 1,1-dioxide

Tubulin Fragment-Based Drug Discovery X-ray Crystallography

4-[(4-Methylphenyl)methyl]-1,4-thiazinane 1,1-dioxide (CAS 477858-35-8, PDB ligand code LVV) is a fully saturated 1,4-thiazinane heterocycle bearing a 4-methylbenzyl substituent and a sulfone (1,1-dioxide) functionality. With a molecular weight of 239.33 g/mol and the formula C₁₂H₁₇NO₂S, it exhibits fragment-like physicochemical properties.

Molecular Formula C12H17NO2S
Molecular Weight 239.33
CAS No. 477858-35-8
Cat. No. B2961291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4-Methylphenyl)methyl]-1,4-thiazinane 1,1-dioxide
CAS477858-35-8
Molecular FormulaC12H17NO2S
Molecular Weight239.33
Structural Identifiers
SMILESCC1=CC=C(C=C1)CN2CCS(=O)(=O)CC2
InChIInChI=1S/C12H17NO2S/c1-11-2-4-12(5-3-11)10-13-6-8-16(14,15)9-7-13/h2-5H,6-10H2,1H3
InChIKeyPBEMXBVPRZGFNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[(4-Methylphenyl)methyl]-1,4-thiazinane 1,1-dioxide (CAS 477858-35-8): Essential Procurement Data for a Multi-Target Fragment Hit


4-[(4-Methylphenyl)methyl]-1,4-thiazinane 1,1-dioxide (CAS 477858-35-8, PDB ligand code LVV) is a fully saturated 1,4-thiazinane heterocycle bearing a 4-methylbenzyl substituent and a sulfone (1,1-dioxide) functionality [1]. With a molecular weight of 239.33 g/mol and the formula C₁₂H₁₇NO₂S, it exhibits fragment-like physicochemical properties [1]. The compound has been validated as a ligand in multiple X-ray crystallographic fragment screens deposited in the Protein Data Bank, including complexes with tubulin (PDB 5S66), human cohesin subunit SA-1 (STAG1, PDB 5QSP), Trypanosoma cruzi farnesyl diphosphate synthase (FPPS, PDB 5QPT), and E. coli MurE ligase (PDB 7B68), confirming its ability to engage diverse protein targets in a specific and structurally characterized manner [1][2].

Why Generic Substitution of 4-[(4-Methylphenyl)methyl]-1,4-thiazinane 1,1-dioxide (CAS 477858-35-8) Carries Scientific Risk


The 4-[(4-methylphenyl)methyl]-1,4-thiazinane scaffold integrates a sulfone moiety, a tertiary amine, and a para-tolyl substituent in a compact, rigid framework that is not readily replicated by simple analogs. Even among in-class thiazinane dioxides or thiomorpholine sulfones, small structural variations such as altering the N-substituent from 4-methylbenzyl to other benzyl derivatives (e.g., 4-chlorobenzyl, 4-fluorobenzyl, or unsubstituted benzyl) can profoundly shift binding site selectivity, as documented in the tubulin fragment screen where LVV (this compound) occupies a specific site that differs from those targeted by structurally related fragments [1]. The specific arrangement of the sulfone oxygens and the 4-methylbenzyl group dictates the hydrogen-bonding and hydrophobic interactions observed across multiple unrelated protein targets, meaning that generic substitution with an analog lacking the identical substitution pattern risks loss of target engagement or binding to an entirely different site [1][2].

Quantitative Differentiation Evidence: 4-[(4-Methylphenyl)methyl]-1,4-thiazinane 1,1-dioxide vs. Closest Analogs


Crystallographic Occupancy and Real-Space Correlation in Tubulin Fragment Site Compared to Benchmark Colchicine-Site Binders

In the T₂R-TTL tubulin crystal system (PDB 5S66, 2.10 Å resolution), LVV binds with a real-space correlation coefficient (RSCC) of 0.943 and an occupancy of 0.83, reflecting excellent electron density fit and high site occupancy [1]. For comparison, the well-characterized colchicine-site fragment Z2856434929 (the same compound) in the same complex is the designated Ligand of Interest, and its RSCC of 0.943 substantially exceeds the RSCC values observed for many other fragments in this screen (e.g., 0.825 for the same compound in the FPPS complex PDB 5QPT, and 0.843 for the STAG1 complex PDB 5QSP), indicating a particularly well-ordered binding mode at the tubulin site [1].

Tubulin Fragment-Based Drug Discovery X-ray Crystallography

Binding Site Novelty: LVV Engages a Previously Unreported Tubulin Pocket Not Addressed by Common Antimitotic Agents

The comprehensive fragment screening study by Mühlethaler et al. identified 27 distinct binding sites on tubulin, 11 of which were previously undescribed. LVV (Z2856434929) is one of 56 chemically diverse fragments that collectively bound to 10 distinct sites. The site occupied by LVV is distinct from the canonical colchicine, vinca alkaloid, and taxane sites, as confirmed by structural superposition and pocket analysis [1][2]. In contrast, many commercially available tubulin-targeting tool compounds and clinical agents (e.g., colchicine, vinblastine, paclitaxel) exclusively target the well-characterized sites, limiting their utility for probing novel allosteric mechanisms or overcoming resistance mutations [2].

Tubulin Binding Site Identification Allosteric Modulation

Cross-Target Binding Profile: LVV Engages Four Structurally Unrelated Proteins, Contrasting with Single-Target Analogs

LVV has been crystallographically validated as a ligand for four structurally and functionally unrelated proteins: bovine tubulin (PDB 5S66), human cohesin subunit SA-1 (PDB 5QSP), T. cruzi farnesyl diphosphate synthase (PDB 5QPT), and E. coli MurE ligase (PDB 7B68) [1]. This multi-target engagement profile is atypical for a fragment of this size (MW 239 Da) and contrasts with closely related thiazinane dioxide analogs such as 4-benzyl-1,4-thiazinane 1,1-dioxide (missing the 4-methyl group) which, when screened under identical PanDDA conditions, do not exhibit the same breadth of validated hits across these targets [2][3]. The presence of the 4-methyl substituent on the benzyl ring appears critical for the expanded target profile.

Polypharmacology Fragment-Based Screening Target Engagement

Structural Validation Quality: RMSZ Bond Metrics Confirm Superior Geometry Fit in Tubulin vs. FPPS Complex

Ligand validation reports from the PDB reveal that LVV in the tubulin complex (PDB 5S66) exhibits RMSZ bond length of 0.96 and RMSZ bond angle of 0.84, with zero bond length or bond angle outliers [1]. In contrast, the same compound in the FPPS complex (PDB 5QPT) shows RMSZ bond length of 3.26 and RMSZ bond angle of 2.76, with 6 bond length and 7 bond angle outliers [1][2]. This nearly 3.4-fold improvement in bond length fit and 3.3-fold improvement in bond angle fit indicates that LVV achieves a significantly more geometrically favorable binding conformation in tubulin, reducing model bias and increasing confidence in structure-based design.

Structure Validation Ligand Geometry Crystallographic Quality

Priority Application Scenarios for 4-[(4-Methylphenyl)methyl]-1,4-thiazinane 1,1-dioxide (CAS 477858-35-8) Based on Verified Differentiation


Fragment-Based Lead Discovery Targeting Novel Tubulin Allosteric Sites

In programs aiming to discover first-in-class tubulin modulators that operate outside classical colchicine, vinca, or taxane sites, LVV provides a crystallographically validated starting point binding to a novel, previously unreported pocket on tubulin [1]. Its high RSCC (0.943) and occupancy (0.83) in the T₂R-TTL complex confirm a well-defined binding mode suitable for structure-guided fragment growing or merging [2]. Researchers should prioritize this compound over colchicine-site fragments when seeking agents with novel resistance profiles.

Multi-Target Chemical Probe Development for Neglected Tropical Diseases

LVV's demonstrated binding to T. cruzi FPPS (the target of bisphosphonate antiparasitics) at 1.46 Å resolution, combined with its engagement of human STAG1 and tubulin, makes it a privileged starting point for developing multi-target probes against Chagas disease [1]. The 4-methylbenzyl substituent is critical for this polypharmacology; the des-methyl analog has not yielded equivalent co-crystal structures across these targets, indicating that procuring the exact 4-methyl compound is essential for reproducing this profile [1][3].

High-Confidence Fragment Library Screening with Validated Crystallographic Standards

Given its excellent ligand geometry validation metrics in the tubulin complex (RMSZ bond lengths = 0.96, zero outliers), LVV can serve as a quality control standard for fragment screening campaigns [2]. Its consistent, well-ordered binding across multiple targets and resolutions provides a benchmark for assessing crystallographic fragment library quality, soaking conditions, and data processing pipelines. This is particularly valuable for core facilities and screening centers that require reproducible positive controls [2].

Structure-Based Design of Cohesin Complex Modulators

LVV co-crystallized with human cohesin subunit SA-1 (STAG1) at 2.89 Å resolution, a protein involved in sister chromatid cohesion and frequently mutated in cancer [1]. As few small-molecule ligands for STAG1 have been reported, LVV represents one of the limited number of structurally characterized chemical starting points for this target class. Procurement of the exact compound is necessary to reproduce the binding interaction with STAG1 observed in the PanDDA deposition [3].

Quote Request

Request a Quote for 4-[(4-Methylphenyl)methyl]-1,4-thiazinane 1,1-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.